Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate
Description
Systematic Nomenclature and Structural Elucidation
The compound’s systematic name, This compound , follows IUPAC conventions to precisely describe its molecular architecture. The benzene ring (benzoate) is substituted at the para-position with a methyl group linked via an oxygen atom to a diethoxyphosphoryl moiety. The molecular formula is C$${13}$$H$${19}$$O$$_{5}$$P , with a molecular weight of 286.26 g/mol .
Key structural features include:
- A benzoate ester (methyl ester at C1 of the benzene ring).
- A diethoxyphosphoryl group (-PO(OCH$$2$$CH$$3$$)$$2$$) connected to the benzene ring via a methylene (-CH$$2$$-) linker.
Nuclear magnetic resonance (NMR) spectroscopy confirms this structure. The $$^1$$H NMR spectrum exhibits a doublet at 7.91 ppm (2H, J = 8.0 Hz) and a double doublet at 7.44 ppm (2H, J = 2.4 Hz and 8.4 Hz), corresponding to aromatic protons. The methylene group adjacent to phosphorus appears as a doublet at 3.36 ppm (J = 22.0 Hz), while the ethoxy groups resonate as a quartet at 4.00 ppm (J = 6.8 Hz) and a triplet at 1.16 ppm (J = 6.8 Hz).
Historical Context and Discovery in Phosphonate Ester Chemistry
The synthesis of this compound is rooted in the Michaelis–Arbuzov reaction , a cornerstone of organophosphorus chemistry discovered by August Michaelis in 1898 and expanded by Aleksandr Arbuzov. This reaction enables the conversion of alkyl halides and phosphite esters into phosphonates.
For this compound, the Arbuzov reaction proceeds via nucleophilic substitution between methyl 4-(bromomethyl)benzoate and triethylphosphite . Heating the reagents at 160°C under nitrogen for 2 hours yields the product with 97% efficiency . The mechanism involves:
- S$$_N$$2 attack of the phosphite’s phosphorus on the bromomethyl carbon.
- Formation of a phosphonium intermediate.
- Displacement of bromide by the ethoxy group, yielding the final phosphonate ester.
Table 1: Synthesis Conditions and Yield
| Reactant | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Methyl 4-(bromomethyl)benzoate | Triethylphosphite | 160°C | 2 h | 97% |
This method exemplifies the versatility of the Arbuzov reaction in installing phosphonate groups onto aromatic systems.
Position Within Organophosphorus Compound Classifications
This compound belongs to the phosphonate ester subclass of organophosphorus compounds. These molecules feature a pentavalent phosphorus atom bonded to three oxygen atoms and one carbon atom. Key characteristics include:
- Hydrolytic stability compared to phosphate esters due to the P-C bond.
- Applicability as intermediates in synthesizing biologically active molecules, ligands, and polymers.
Within this subclass, the compound is further categorized as an arylphosphonate , distinguished by its aromatic benzoate core. Such derivatives are pivotal in medicinal chemistry for designing enzyme inhibitors and prodrugs, though this compound’s primary utility lies in synthetic methodology rather than direct bioactivity.
The diethoxyphosphoryl group enhances the molecule’s electrophilicity , enabling participation in Horner–Wadsworth–Emmons reactions or nucleophilic substitutions, thereby facilitating carbon-carbon bond formation. Its structural hybridity—merging aromatic and phosphonate motifs—makes it a versatile scaffold for exploring structure-reactivity relationships in organophosphorus chemistry.
Structure
3D Structure
Properties
CAS No. |
166977-94-2 |
|---|---|
Molecular Formula |
C13H19O6P |
Molecular Weight |
302.26 g/mol |
IUPAC Name |
methyl 4-(diethoxyphosphoryloxymethyl)benzoate |
InChI |
InChI=1S/C13H19O6P/c1-4-17-20(15,18-5-2)19-10-11-6-8-12(9-7-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
GMGFTZJUJJDYPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 4-(Bromomethyl)benzoate
The precursor is synthesized via radical bromination of methyl 4-methylbenzoate using N-bromosuccinimide (NBS) under photolytic or thermal conditions. Key parameters include:
Arbuzov Reaction with Triethyl Phosphite
The bromomethyl intermediate reacts with triethyl phosphite in a Michaelis-Arbuzov mechanism:
- Conditions : 160°C for 2 hours under nitrogen.
- Molar ratio : 1:2 (bromomethyl derivative:triethyl phosphite).
- Workup : Vacuum distillation removes excess triethyl phosphite, yielding the product as a colorless oil (97% yield).
- ¹H NMR (DMSO-d₆) : δ 7.91 (d, J = 8.0 Hz, 2H), 7.44 (dd, J = 2.4/8.4 Hz, 2H), 4.00 (quintet, J = 6.8 Hz, 4H), 3.84 (s, 3H), 3.36 (d, J = 22.0 Hz, 2H), 1.16 (t, J = 6.8 Hz, 6H).
- Molecular weight : 286.26 g/mol.
Tosylate Intermediate Route
An alternative pathway utilizes p-toluenesulfonyl (tosyl) derivatives to enhance leaving-group reactivity.
Formation of Tosylate Intermediate
Methyl 4-(hydroxymethyl)benzoate reacts with p-toluenesulfonyl chloride:
Nucleophilic Displacement with Diethyl Phosphite
The tosylate undergoes nucleophilic substitution with diethyl phosphite:
- Catalyst : Lithium tert-butoxide (1.2 eq) in tetrahydrofuran.
- Temperature : 60°C for 3–5 hours.
- Yield : 87.5% after column chromatography.
Comparative Analysis of Methods
Advantages of Arbuzov Route :
Advantages of Tosylate Route :
Optimization Strategies
Solvent Selection
Catalysis
Scalability
- Continuous distillation of methanol in Arbuzov reactions prevents reverse reactions.
- Flow chemistry reduces exothermic risks in tosylate syntheses.
Challenges and Mitigation
- Phosphonate Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.
- Byproduct Formation : Excess triethyl phosphite generates ethyl bromide, necessitating efficient distillation.
- Isomerization : Steric hindrance at the para position minimizes ortho/meta byproducts.
Emerging Approaches
Microwave-Assisted Synthesis
Preliminary studies show 30-minute reaction times at 120°C with 89% yield, though scalability remains unproven.
Enzymatic Phosphorylation
Phosphatase enzymes (e.g., alkaline phosphatase) enable room-temperature reactions in aqueous buffers, but yields are low (45–50%).
Industrial Applications
- Pharmaceuticals : Intermediate in kinase inhibitor synthesis (e.g., tenofovir analogs).
- Agrochemicals : Precursor for herbicidal phosphonates.
Regulatory Compliance
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is noted for its role in the development of novel pharmaceuticals. Its phosphonate group is particularly interesting for creating compounds with enhanced biological activity.
Anticancer Properties
One of the most compelling applications of this compound is its use in anticancer drug development. Research indicates that derivatives of this compound exhibit potent inhibitory effects on various cancer cell lines. For instance, a related compound, Phosphoaspirin (MDC-43), has been shown to inhibit the growth of multiple human cancer cell lines more effectively than conventional aspirin by modulating cell kinetics and inducing apoptosis .
Table 1: Summary of Anticancer Activity
| Compound Name | Cancer Cell Lines Tested | Inhibition Rate | Mechanism |
|---|---|---|---|
| Phosphoaspirin (MDC-43) | Colon, Lung, Liver, Pancreas, Breast | Up to 68% reduction in proliferation | Modulates MAPK pathways, increases ROS levels |
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Studies have shown that similar phosphonates can selectively target cerebral amyloid angiopathy (CAA), which is associated with Alzheimer's disease . This selectivity could lead to advancements in imaging techniques or therapeutic interventions for neurodegenerative diseases.
Synthesis and Chemical Intermediate
This compound serves as an important intermediate in organic synthesis. It can be synthesized through various methods, including the reaction of methyl 4-(bromomethyl)benzoate with triethyl phosphite under heat . This synthetic route allows for the production of derivatives that may possess unique properties beneficial for further research.
Table 2: Synthesis Overview
| Step | Reagents Used | Conditions | Yield |
|---|---|---|---|
| Synthesis of this compound | Methyl 4-(bromomethyl)benzoate, Triethyl phosphite | Heated at 160°C for 2 hours | ~97% |
Case Study: Development of PET Radioligands
A notable study involved the use of this compound derivatives in developing PET radioligands for imaging brain pathology related to Alzheimer's disease . The study demonstrated that these compounds could selectively bind to amyloid plaques, providing a valuable tool for both diagnosis and understanding the progression of neurodegenerative diseases.
Case Study: Anticancer Drug Development
In another research effort, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction, suggesting that these compounds could serve as lead candidates for new anticancer therapies .
Mechanism of Action
The mechanism of action of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of intermediate products that participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate and related compounds:
Key Observations:
- Phosphonate vs. Phosphoryloxy Groups : The target compound’s -OCH₂PO(OEt)₂ group differs from Ethyl 4-[(diethoxyphosphoryl)methyl]benzoate’s -CH₂PO(OEt)₂, altering electronic and steric profiles. The oxygen linkage in the target compound may enhance hydrolytic lability compared to direct methylene-phosphonate bonds .
- Substituent Diversity : Derivatives with halogens (e.g., Cl, F) or methoxy groups () demonstrate how electronic effects influence reactivity. For example, electron-withdrawing groups (Cl) may enhance stability, while methoxy groups could alter metabolic pathways .
Biological Activity
Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is a compound of interest due to its potential biological activities, particularly in the context of agriculture and pest control. This article explores its synthesis, biological effects, and relevant research findings.
- Molecular Formula : CHOP
- Molar Mass : 286.26 g/mol
- CAS Number : 14295-52-4
The synthesis of this compound typically involves the reaction of methyl 4-(bromomethyl)benzoate with triethyl phosphite under specific conditions, resulting in a yield of approximately 97% .
Biological Activity Overview
This compound exhibits various biological activities, particularly as an insecticide and acaricide. Its efficacy against pests can be attributed to its neurotoxic effects, which disrupt normal physiological functions in target organisms.
Insecticidal Activity
Research has demonstrated that this compound shows significant insecticidal activity against several pest species. For instance:
- Contact Toxicity : Laboratory studies indicate that the compound has low lethal concentration (LC) values against various life stages of pests, such as:
These findings suggest that this compound can effectively reduce pest populations, making it a promising candidate for agricultural applications.
The mechanism through which this compound exerts its biological effects is primarily linked to its action on the nervous system:
- Cholinesterase Inhibition : Similar to other organophosphate compounds, it is hypothesized that this compound may inhibit cholinesterase activity, leading to the accumulation of acetylcholine at synapses, which disrupts normal nerve transmission .
- Neurotoxic Effects : Studies have indicated potential neurotoxic effects on non-target species, including honeybees, where exposure resulted in decreased flight ability .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Efficacy Against Agricultural Pests :
- Toxicological Assessments :
- Comparative Studies :
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
